molecular formula C8H7N3O B1419331 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one CAS No. 33919-37-8

3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Cat. No.: B1419331
CAS No.: 33919-37-8
M. Wt: 161.16 g/mol
InChI Key: YEXMPUAODGWUCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one: is a heterocyclic compound with the molecular formula C8H7N3O and a molecular weight of 161.16 g/mol It is characterized by a fused ring system consisting of a pyridine ring and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with formamide in the presence of a catalyst, followed by cyclization to form the triazine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions: 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce dihydro derivatives .

Scientific Research Applications

3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

  • 4H-pyrimido[2,1-c][1,2,4]triazin-4-one
  • Pyrazolo[3,4-d]pyrimidin-4-ol
  • 1,2,4-triazolo[4,3-a]pyridine

Comparison: 3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one is unique due to its specific ring structure and the presence of a methyl group at the 3-position. This structural feature can influence its reactivity and biological activity compared to similar compounds. For example, the presence of the methyl group may enhance its binding affinity to certain targets or alter its chemical stability .

Properties

IUPAC Name

3-methylpyrido[2,1-c][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-8(12)11-5-3-2-4-7(11)10-9-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEXMPUAODGWUCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2C=CC=CN2C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Reactant of Route 2
Reactant of Route 2
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Reactant of Route 3
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Reactant of Route 4
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Reactant of Route 5
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one
Reactant of Route 6
3-methyl-4H-pyrido[2,1-c][1,2,4]triazin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.